molecular formula C21H15F6NO2 B2816772 N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide CAS No. 1022698-84-5

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide

Cat. No.: B2816772
CAS No.: 1022698-84-5
M. Wt: 427.346
InChI Key: ZHTDTNVWRMQKMD-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide is a useful research compound. Its molecular formula is C21H15F6NO2 and its molecular weight is 427.346. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F6NO2/c1-12(30-18-7-6-13-4-2-3-5-14(13)8-18)19(29)28-17-10-15(20(22,23)24)9-16(11-17)21(25,26)27/h2-12H,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTDTNVWRMQKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that elucidate its effects, mechanisms of action, and applications in treating diseases, particularly cancer and neurodegenerative disorders.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : Not specified in the sources.
  • Molecular Formula : C₁₅H₁₄F₆N₁O₂
  • Molecular Weight : 343.27 g/mol

The compound features a trifluoromethyl-substituted phenyl group and a naphthyloxy moiety, which contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Liver Cancer Cell Growth :
    • A study demonstrated that N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a derivative of the compound, effectively inhibited the growth of liver cancer cells (HepG2 and Hep3B) in vitro. The mechanism involved the induction of apoptosis and inhibition of the STAT3 signaling pathway, which is crucial for tumor growth regulation .
    • The compound was tested at concentrations ranging from 1 to 10.8 µM over periods up to 72 hours, showing a concentration-dependent effect on cell viability and colony formation.
  • Mechanism of Action :
    • The anticancer activity was linked to the enhancement of HNF 4α expression and DNA binding activity, which are associated with cell cycle regulation and apoptosis. In vivo studies confirmed that administration at 5 mg/kg significantly reduced liver tumor growth in animal models .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects:

  • Cholinesterase Inhibition :
    • Research on derivatives indicated that some compounds exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The best derivatives showed IC50 values ranging from 9.2 to 196.6 μmol/L against both enzymes.

Table 1: Inhibitory Activity of this compound Derivatives

Compound NameTarget EnzymeIC50 (μmol/L)
NHDCAChE18.2
NHDCBuChE9.2
Other DerivativeAChE196.6
Other DerivativeBuChE196.2

Case Study: Liver Cancer Treatment

In a controlled study involving liver cancer models, treatment with NHDC resulted in significant tumor size reduction compared to control groups. The study emphasized the importance of HNF 4α modulation as a therapeutic target.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3,5-bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, related compounds with similar structures have shown promising results in inhibiting the growth of cancer cells. In particular, compounds with trifluoromethyl groups are known to enhance biological activity due to their electronic properties.

  • Case Study: Anticancer Efficacy
    • A study published in ACS Omega demonstrated that derivatives of similar structures exhibited significant inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 51% to 86% .
    • These findings suggest that this compound could be a valuable candidate for further anticancer drug development.

1.2 Antitubercular Activity

The compound's structural features may also impart antitubercular properties. Research into structurally related compounds has indicated that modifications can lead to enhanced activity against Mycobacterium tuberculosis.

  • Case Study: Antitubercular Potential
    • A series of derivatives were synthesized and tested for their antitubercular activity, showing minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of M. tuberculosis .
    • The potential for this compound to be optimized for similar activities warrants further investigation.

Material Sciences

2.1 Polymer Chemistry

This compound can be utilized in polymer synthesis due to its unique chemical structure, which can impart specific properties to polymers, such as thermal stability and resistance to solvents.

  • Case Study: Polymer Applications
    • Research indicates that incorporating trifluoromethyl groups into polymer backbones can enhance thermal and chemical stability .
    • Such modifications could lead to the development of high-performance materials suitable for electronics and aerospace applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 3,5-bis(trifluoromethyl)aniline with a naphthyloxy-propanamide precursor. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and aromatic nucleophilic substitution. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP) are critical for yield optimization . Purity is monitored via thin-layer chromatography (TLC) and confirmed by 1^1H/13^{13}C NMR .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and confirm trifluoromethyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.
  • HPLC : Assesses purity (>95% is standard for research-grade material) .
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, which may cause irritation .
  • Work under fume hoods to prevent inhalation of airborne particles.
  • Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict interactions with biological targets. For example, the trifluoromethyl groups’ electron-withdrawing effects enhance binding to hydrophobic enzyme pockets. Molecular docking (using tools like AutoDock Vina) validates potential binding affinities . Experimental validation via enzyme kinetics (e.g., IC50_{50} determination) is then performed .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer : Contradictions often arise from assay variability. To address this:

  • Standardize assay conditions (e.g., buffer pH, temperature).
  • Confirm compound purity via HPLC and quantify degradation products.
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results .
  • Control for off-target effects using knockout cell lines or competitive inhibitors .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated in preclinical studies?

  • Methodological Answer :

  • Microsomal Stability Assay : Incubate with liver microsomes to assess CYP450-mediated metabolism.
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction.
  • Caco-2 Permeability : Predict intestinal absorption.
  • In Vivo PK Studies : Measure half-life (t1/2t_{1/2}), clearance, and bioavailability in rodent models .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core structure?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Cocrystallization : Use coformers (e.g., succinic acid) to improve dissolution rates.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

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